molecular formula C22H16Cl2N2O2 B2398697 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315235-03-1

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No.: B2398697
CAS No.: 315235-03-1
M. Wt: 411.28
InChI Key: BSABZSQBCDKBDP-UHFFFAOYSA-N
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Description

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes a nitroethyl group and dichlorophenyl substituents, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole nucleus with the nitroethyl and dichlorophenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c23-15-10-11-16(19(24)12-15)18(13-26(27)28)21-17-8-4-5-9-20(17)25-22(21)14-6-2-1-3-7-14/h1-12,18,25H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSABZSQBCDKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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